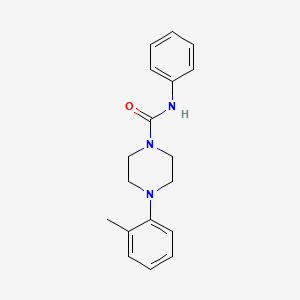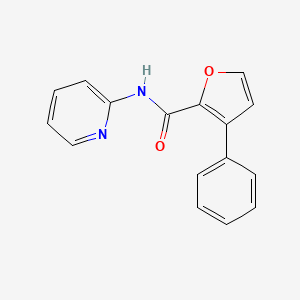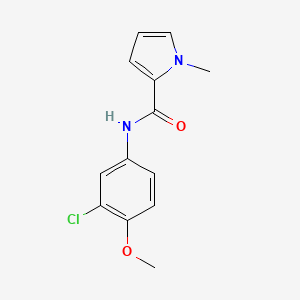![molecular formula C16H18N2OS B7471123 [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone, also known as T3, is a compound that has been extensively studied for its potential biomedical applications. T3 belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine transporters.
Mecanismo De Acción
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone acts as a potent inhibitor of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone increases their availability in the synaptic cleft, leading to increased neurotransmission. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behaviors. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its high potency and selectivity for monoamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several future directions for research on [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone. One area of interest is the development of more selective and potent inhibitors of monoamine transporters. Another area of interest is the investigation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential use in the treatment of addiction and other psychiatric disorders warrants further investigation.
Métodos De Síntesis
The synthesis of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone involves the reaction of 3-bromo-thiophene with 4-(3-methylphenyl)piperazine in the presence of a palladium catalyst. The reaction results in the formation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone as a white solid in good yield. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
Aplicaciones Científicas De Investigación
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been studied extensively for its potential biomedical applications. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-3-2-4-15(11-13)17-6-8-18(9-7-17)16(19)14-5-10-20-12-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWVTVEICMSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)






![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)
![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)